1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide
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Overview
Description
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H11ClFNO This compound is characterized by a cyclobutanecarboxamide core substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with cyclobutanecarboxylic acid chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,4-Difluorophenyl)cyclobutanecarboxamide
- N-(2-Chlorophenyl)cyclobutanecarboxamide
- N-(4-Cyanophenyl)cyclobutanecarboxamide
Comparison: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H11ClFNO |
---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H11ClFNO/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H2,14,15) |
InChI Key |
RTJFHUJYGSSFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)N |
Origin of Product |
United States |
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